![molecular formula C16H15Cl2N5O2 B2964961 8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010927-05-5](/img/structure/B2964961.png)

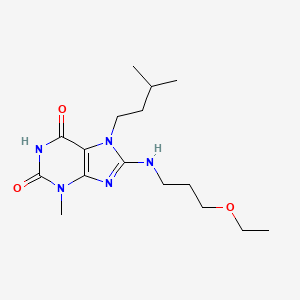

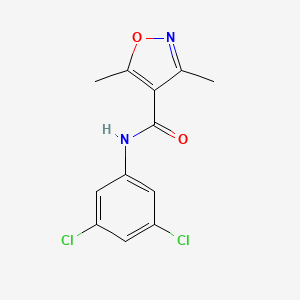

8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 2,4-dichlorobenzyl group, which is a common component in various pharmaceuticals. 2,4-Dichlorobenzyl alcohol, for instance, is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 2,4-dichlorobenzyl chloride, a related compound, has been used in the synthesis of biaryls following the Suzuki coupling .Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications

- A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized, showing affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, exhibited potential as anxiolytic and antidepressant agents due to their receptor activities (Zagórska et al., 2015).

- Another study on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrated their potent 5-HT(1A) receptor ligands property and potential anxiolytic/antidepressant activity, indicating the therapeutic promise of these derivatives in treating mood disorders (Zagórska et al., 2009).

Molecular Studies and Pharmacological Evaluation

- Mesoionic purinone analogs studies illustrated the synthesis and properties of these compounds, providing insights into their chemical behavior and potential as therapeutic agents, despite not directly linked to the chemical structure (Coburn & Taylor, 1982).

- The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, although focused on a different class of purine analogues, highlight the broader research interest in purine derivatives for therapeutic uses, including antiviral applications (Kim et al., 1978).

Mechanism of Action

Target of Action

The primary target of 8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is the bacteria and viruses associated with mouth and throat infections .

Mode of Action

This compound interacts with these targets by acting as a mild antiseptic . This interaction results in a broad-spectrum antimicrobial effect, which helps to alleviate symptoms associated with upper respiratory tract infections .

Biochemical Pathways

It is known that the compound’s antiseptic action disrupts the growth and proliferation of bacteria and viruses, thereby alleviating the symptoms of mouth and throat infections .

Pharmacokinetics

It is known that the compound can provide rapid pain relief within 5 minutes of administration, with effects lasting for up to 2 hours .

Result of Action

The action of this compound results in significant relief from throat pain, difficulty swallowing, and functional impairment . These effects are observed at all assessment time points during a 3-day study period .

Properties

IUPAC Name |

6-[(2,4-dichlorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N5O2/c1-20-13-12(14(24)21(2)16(20)25)23-6-5-22(15(23)19-13)8-9-3-4-10(17)7-11(9)18/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQMXSQVNGPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)

![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)